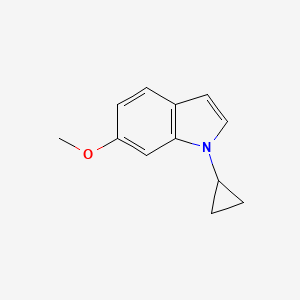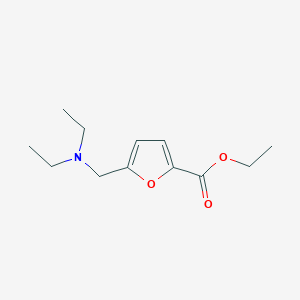
Isomylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoamylamine, also known as 3-methylbutan-1-amine, is a primary aliphatic amine with the molecular formula C5H13N. It is a colorless liquid with a characteristic amine odor. Isoamylamine is used in various chemical processes and has applications in different fields, including pharmaceuticals, agrochemicals, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isoamylamine can be synthesized through several methods. One common method involves the alkylation of ammonia with isoamyl chloride (3-chloro-3-methylbutane) under basic conditions. The reaction proceeds as follows:
(CH3)2CHCH2CH2Cl+NH3→(CH3)2CHCH2CH2NH2+HCl
Another method involves the reduction of isoamyl nitrite (3-methylbutyl nitrite) using hydrogen gas in the presence of a catalyst such as palladium on carbon:
(CH3)2CHCH2CH2ONOH2,Pd/C(CH3)2CHCH2CH2NH2+H2O
Industrial Production Methods
In industrial settings, isoamylamine is typically produced through the catalytic hydrogenation of isoamyl nitrile (3-methylbutanenitrile). The reaction is carried out under high pressure and temperature in the presence of a metal catalyst such as nickel or cobalt:
(CH3)2CHCH2CH2CN+2H2Ni, high pressure(CH3)2CHCH2CH2NH2
Analyse Chemischer Reaktionen
Types of Reactions
Isoamylamine undergoes various chemical reactions, including:
Oxidation: Isoamylamine can be oxidized to form isoamyl nitroso compounds or isoamyl nitro compounds using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Isoamylamine can be reduced to form isoamyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Isoamylamine can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst
Substitution: Alkyl halides, base (e.g., sodium hydroxide)
Major Products
Oxidation: Isoamyl nitroso compounds, isoamyl nitro compounds
Reduction: Isoamyl alcohol
Substitution: Secondary and tertiary amines
Wissenschaftliche Forschungsanwendungen
Isoamylamine has several scientific research applications:
Chemistry: Isoamylamine is used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.
Biology: Isoamylamine has been studied for its role in the gut microbiome and its impact on cognitive function.
Medicine: Isoamylamine derivatives are used in the development of drugs for treating various medical conditions, including neurological disorders.
Industry: Isoamylamine is used in the production of rubber chemicals, dyes, and corrosion inhibitors.
Wirkmechanismus
Isoamylamine exerts its effects through various molecular targets and pathways. In the context of its impact on cognitive function, isoamylamine has been shown to activate the S100A8 signaling pathway by recruiting the transcriptional regulator p53 to the S100A8 promoter region. This activation leads to the apoptosis of microglial cells, contributing to cognitive decline .
Vergleich Mit ähnlichen Verbindungen
Isoamylamine is similar to other primary aliphatic amines, such as:
Butylamine: Butylamine (butan-1-amine) is a primary amine with a straight-chain structure, whereas isoamylamine has a branched structure.
Isobutylamine: Isobutylamine (2-methylpropan-1-amine) is another branched primary amine, but it has a different branching pattern compared to isoamylamine.
Pentylamine: Pentylamine (pentan-1-amine) is a straight-chain primary amine with one more carbon atom than isoamylamine.
Isoamylamine is unique due to its specific branching pattern, which influences its chemical reactivity and physical properties.
Eigenschaften
CAS-Nummer |
28815-27-2 |
|---|---|
Molekularformel |
C18H35NO2 |
Molekulargewicht |
297.5 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 1-(3-methylbutyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H35NO2/c1-5-19(6-2)14-15-21-17(20)18(13-10-16(3)4)11-8-7-9-12-18/h16H,5-15H2,1-4H3 |
InChI-Schlüssel |
BHSHHNNBVMXJNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1(CCCCC1)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Amino-3-[(3-methylpyridin-2-yl)oxy]propan-2-ol](/img/structure/B8598606.png)
![2-[2-(2-bromo-1H-indol-3-yl)-ethyl]-isoindole-1,3-dione](/img/structure/B8598611.png)
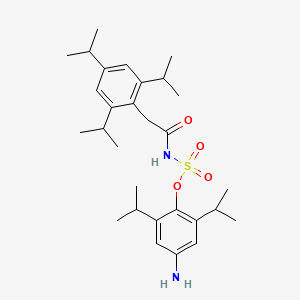
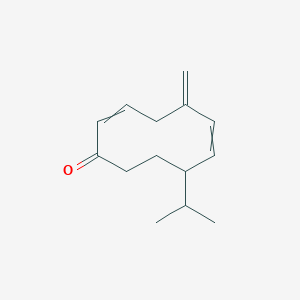
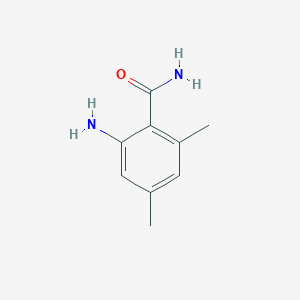

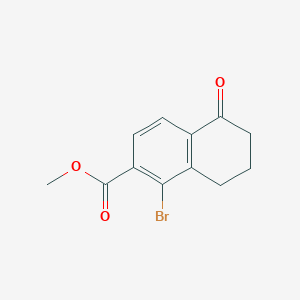
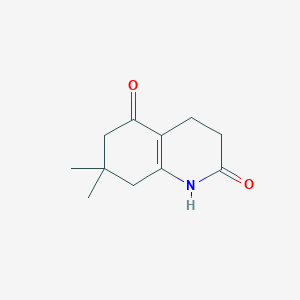
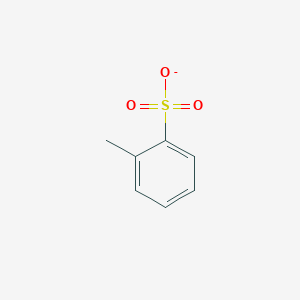
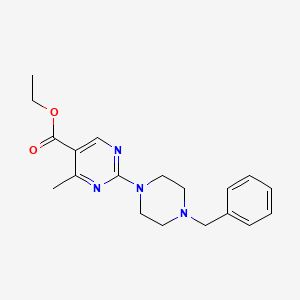
![6-Methoxy-3-methylbenzo[d]isoxazole-7-carbaldehyde](/img/structure/B8598672.png)
